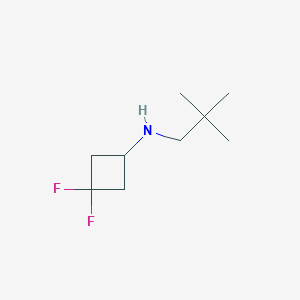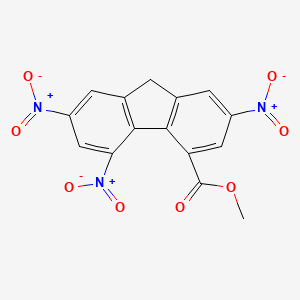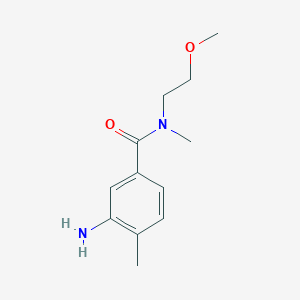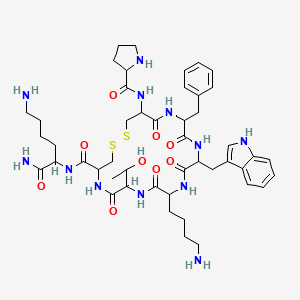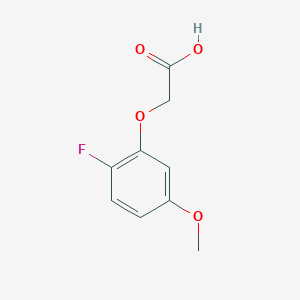
2-(2-Fluoro-5-methoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-フルオロ-5-メトキシフェノキシ)酢酸は、分子式C9H9FO4の有機化合物です。これは、カルボキシル基の水素原子が2-(2-フルオロ-5-メトキシフェノキシ)基に置き換えられた酢酸の誘導体です。
準備方法
合成経路と反応条件
2-(2-フルオロ-5-メトキシフェノキシ)酢酸の合成は、通常、水酸化ナトリウムなどの塩基の存在下で、2-フルオロ-5-メトキシフェノールとクロロ酢酸を反応させることから始まります。この反応は求核置換反応によって進行し、フェノキシドイオンがクロロ酢酸の炭素原子を攻撃し、目的の生成物が生成されます。
工業的生産方法
文献では、2-(2-フルオロ-5-メトキシフェノキシ)酢酸の工業的生産方法はあまりよくわかっていません。一般的なアプローチとしては、実験室レベルの合成方法をスケールアップし、反応条件を最適化し、再結晶やクロマトグラフィーなどのさまざまな精製技術によって、生成物の純度と収率を確保することが考えられます。
化学反応の分析
反応の種類
2-(2-フルオロ-5-メトキシフェノキシ)酢酸は、さまざまな化学反応を起こす可能性があります。それらには以下が含まれます。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化される可能性があります。
還元: 還元反応により、カルボキシル基をアルコールまたはアルデヒドに変換できます。
置換: 求核置換反応により、フッ素原子を他のハロゲンまたは官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アジ化ナトリウム(NaN3)またはシアン化カリウム(KCN)などの求核剤は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がある一方で、還元はアルコールまたはアルデヒドを生成する可能性があります。
科学研究の応用
2-(2-フルオロ-5-メトキシフェノキシ)酢酸には、いくつかの科学研究における応用があります。それらには以下が含まれます。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用に関する研究に使用できます。
産業: 特殊化学品や材料の生産に使用できます。
科学的研究の応用
2-(2-Fluoro-5-methoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
2-(2-フルオロ-5-メトキシフェノキシ)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、その構造と標的の性質に応じて、阻害剤または活性化剤として作用する可能性があります。含まれる経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれる可能性があります。
類似化合物との比較
類似化合物
- 2-(2-フルオロ-5-メトキシフェニル)酢酸
- 2-(5-フルオロ-2-メトキシフェニル)酢酸
- (2-メトキシフェノキシ)酢酸
独自性
2-(2-フルオロ-5-メトキシフェノキシ)酢酸は、フェノキシ環にフッ素とメトキシ基の両方が存在することにより、ユニークです。この置換基の組み合わせは、化合物の化学反応性と生物学的活性を大幅に影響を与える可能性があり、他の類似化合物とは異なる特徴を与えています。
特性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
2-(2-fluoro-5-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
AWORYNBZCQPXOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)F)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


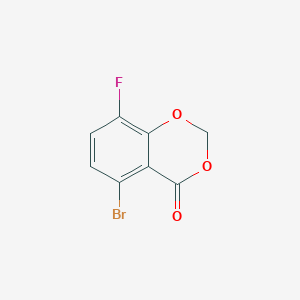
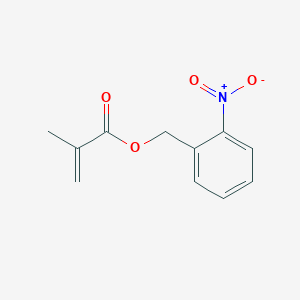


![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
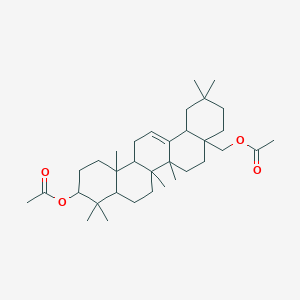
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)
